2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
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Overview
Description
“2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1784400-97-0 . It has a molecular weight of 231.05 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrN2O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3H2,(H,11,12)
.
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 231.05 . The storage temperature is normal .
Scientific Research Applications
Synthesis of Heterocycles
The compound is part of the broader family of imidazole derivatives, which are pivotal in the synthesis of heterocyclic compounds. For instance, Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, marking a significant advancement over traditional in-flask methods. This process was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a microreactor continuous flow process without the need for intermediate isolation (Herath, Dahl, & Cosford, 2010). Similarly, Shaterian and Ranjbar (2011) utilized Bronsted acidic ionic liquid as a catalyst for the one-pot synthesis of highly substituted imidazoles, showcasing an environmentally friendly and efficient approach to heterocycle synthesis (Shaterian & Ranjbar, 2011).
Antibacterial Activity
Compounds related to "2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid" have been investigated for their antibacterial properties. Pech-Puch et al. (2020) studied bromoageliferin, a compound derived from marine sponges, and found it to display significant activity against Pseudomonas aeruginosa. This research suggests that structural analogs of the compound could have potential as lead compounds in designing new antibacterial drugs (Pech-Puch et al., 2020).
Molecular Docking and Drug Discovery
The compound's framework serves as a foundation for synthesizing novel derivatives with potential pharmaceutical applications. Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors through molecular docking studies. Their research highlights the compound's relevance in drug discovery, providing insights into developing new therapeutics targeting bacterial infections and possibly other diseases (Jabri et al., 2023).
Coordination Polymers and Materials Science
In materials science, the structural motifs related to "this compound" find applications in designing coordination polymers with unique properties. Chen et al. (2018) synthesized supramolecular complexes using a similar organic ligand, demonstrating high conductivity values under specific conditions, which could be beneficial for proton conduction applications in fuel cells or sensors (Chen et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWEZIFEKIZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784400-97-0 |
Source
|
Record name | 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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